![molecular formula C5H3Br2N3O2S B2533740 2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide CAS No. 2232877-38-0](/img/structure/B2533740.png)

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

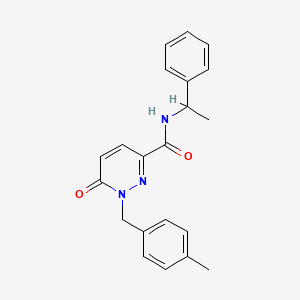

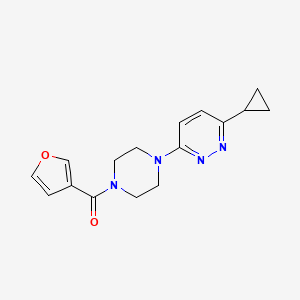

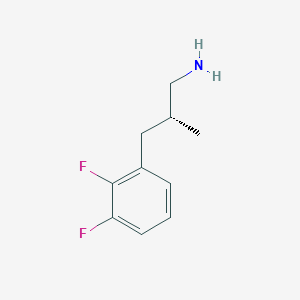

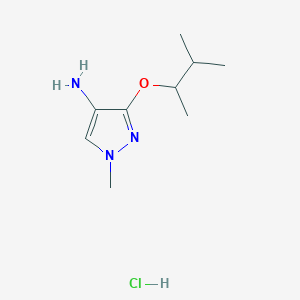

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid hydrobromide is a chemical compound . It is provided to early discovery researchers as part of a collection of unique chemicals .

Molecular Structure Analysis

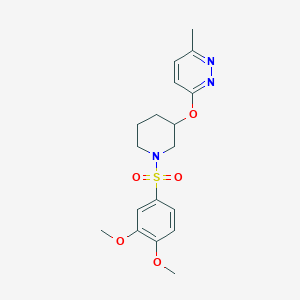

The molecular formula of this compound is C5H3Br2N3O2S . The InChI code isInChI=1S/C5H2BrN3O2S.BrH/c6-4-8-9-1-2 (3 (10)11)7-5 (9)12-4;/h1H, (H,10,11);1H . The Canonical SMILES string is C1=C (N=C2N1N=C (S2)Br)C (=O)O.Br . Physical And Chemical Properties Analysis

The molecular weight of this compound is 328.97 g/mol . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 1 . The exact mass is 328.82922 g/mol and the monoisotopic mass is 326.83127 g/mol . The topological polar surface area is 95.7 Ų . The compound has a heavy atom count of 13 .Applications De Recherche Scientifique

Antibacterial and Antifungal Activities

2-Bromoimidazo[2,1-b][1,3,4]thiadiazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activities. Notably, certain compounds within this class have shown promising activities against microorganisms like Staphylococcus aureus, Candida albicans, Pseudomonas aeruginosa, and Escherichia coli (Atta et al., 2011). Furthermore, derivatives have demonstrated high degrees of antibacterial activity comparable to established drugs such as sulfamethoxazole and Norfloxacin against both Escherichia coli and Staphylococcus aureus (Gadad et al., 2000).

Anticancer Evaluation

Studies on 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives have shown significant antitumor activities. Specifically, one derivative exhibited considerable selectivity toward leukemic cancer cell lines, highlighting the potential of these compounds in cancer therapy (Noolvi et al., 2011).

Antimycobacterial Activity

The efficacy of imidazo[2,1-b][1,3,4]thiadiazole derivatives against Mycobacterium tuberculosis has been assessed, with some compounds showing high inhibitory activity. This suggests their potential role in developing new antitubercular drugs (Ramprasad et al., 2016). Additionally, a series of these derivatives were synthesized and tested, demonstrating significant antitubercular activity against Mycobacterium tuberculosis H37Rv, further underscoring their therapeutic potential (Kolavi et al., 2006).

Catalyzed Amination for Synthesis

The C5-bromo-imidazo[2,1-b][1,3,4]thiadiazole derivative has been employed in Pd2(dba)3-catalyzed amination reactions, showcasing an efficient method for synthesizing N-arylamine-5-imidazothiadiazoles. This process is notable for its conventional heating in a Schlenk tube as the reaction condition, suggesting its utility in organic synthesis and potential pharmaceutical applications (Rawat & Verma, 2021).

Propriétés

IUPAC Name |

2-bromoimidazo[2,1-b][1,3,4]thiadiazole-6-carboxylic acid;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H2BrN3O2S.BrH/c6-4-8-9-1-2(3(10)11)7-5(9)12-4;/h1H,(H,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FHDWFIMQVDRMEV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=C2N1N=C(S2)Br)C(=O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H3Br2N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

328.97 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Tert-butyl 6'-chloro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-1-carboxylate](/img/structure/B2533657.png)

![7-chloro-3-((2-fluorobenzyl)thio)-4H-benzo[e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2533665.png)

![3-{3-[(5-bromopyrimidin-2-yl)oxy]pyrrolidine-1-carbonyl}-N,N-dimethylaniline](/img/structure/B2533669.png)

![1-(6-Methoxy-1,2,3,4-tetrahydronaphthalen-1-yl)-N-[(2-methylthiophen-3-yl)methyl]methanamine;hydrochloride](/img/structure/B2533671.png)

![4-fluoro-N-[(1H-imidazol-2-yl)methyl]-3-methylaniline](/img/structure/B2533673.png)

![(3S,3aR,6S,6aR)-Hexahydrofuro[3,2-b]furan-3,6-diamine dihydrochloride](/img/structure/B2533674.png)

![2-[6-(3-Methoxyphenyl)pyridazin-3-yl]sulfanyl-1-(4-methylpiperidin-1-yl)ethanone](/img/structure/B2533677.png)

![N-Ethyl-3-[[3-(trifluoromethyl)pyridin-2-yl]oxymethyl]piperidine-1-carboxamide](/img/structure/B2533678.png)

![3-methyl-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)butanamide](/img/structure/B2533680.png)